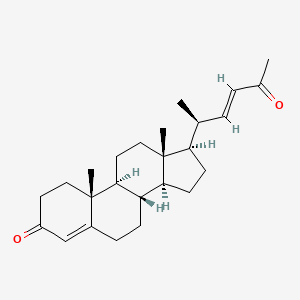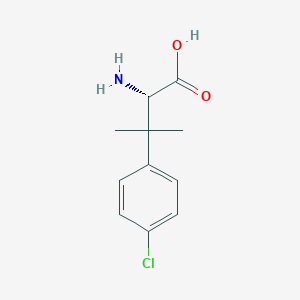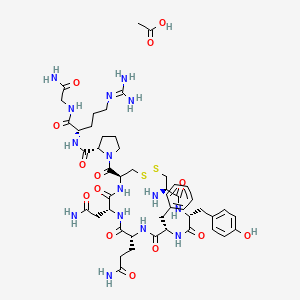
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized under acidic conditions to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible psychoactive properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter systems or other cellular components.
Comparison with Similar Compounds
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
2,5-Dimethoxy-4-methylphenylcyclopropylamine (DMCPA): This compound also has a similar aromatic core but features a cyclopropylamine group instead of an oxazole ring.
2C-D (2,5-Dimethoxy-4-methylphenethylamine): Another related compound with a similar aromatic structure but different functional groups and applications.
The uniqueness of this compound lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89368-17-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C14H19NO3/c1-9-6-12(17-5)10(7-11(9)16-4)13-15-14(2,3)8-18-13/h6-7H,8H2,1-5H3 |
InChI Key |
UEDOFGGPVGKQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2=NC(CO2)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


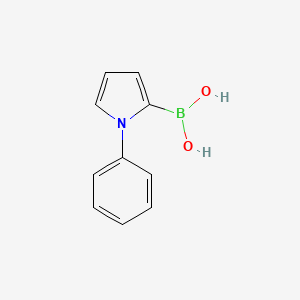
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
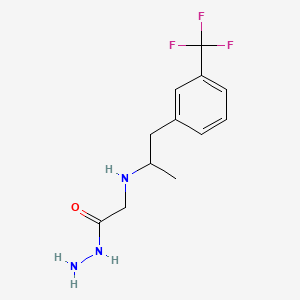
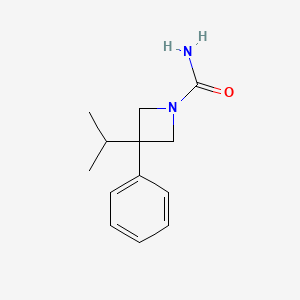
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
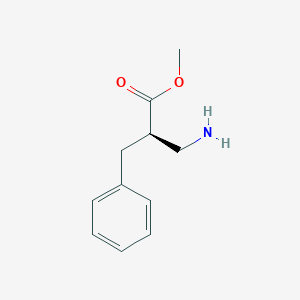
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)

